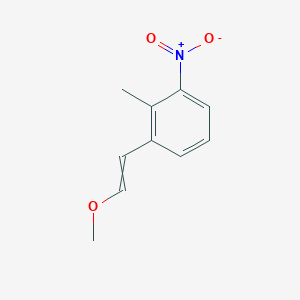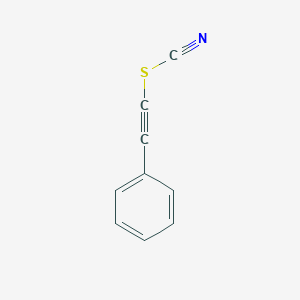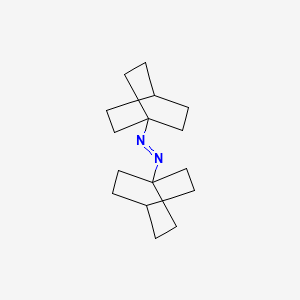![molecular formula C8H8N2OS B14429535 3-(Hydroxyimino)-2-thiabicyclo[2.2.2]oct-5-ene-4-carbonitrile CAS No. 83369-49-7](/img/structure/B14429535.png)
3-(Hydroxyimino)-2-thiabicyclo[2.2.2]oct-5-ene-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hydroxyimino)-2-thiabicyclo[222]oct-5-ene-4-carbonitrile is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
The synthesis of 3-(Hydroxyimino)-2-thiabicyclo[2.2.2]oct-5-ene-4-carbonitrile involves several steps. One common method includes the reaction of a suitable bicyclic precursor with hydroxylamine to introduce the hydroxyimino group. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
3-(Hydroxyimino)-2-thiabicyclo[2.2.2]oct-5-ene-4-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include lithium aluminium hydride for reduction and various oxidizing agents for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with lithium aluminium hydride can yield amine derivatives, while oxidation can produce oxime derivatives .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In medicine, it may be explored for its potential therapeutic properties, including its use as a precursor for drug development . Additionally, in the industry, it can be used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 3-(Hydroxyimino)-2-thiabicyclo[2.2.2]oct-5-ene-4-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyimino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity . The bicyclic structure of the compound also plays a role in its binding affinity and specificity towards certain targets .
Comparaison Avec Des Composés Similaires
3-(Hydroxyimino)-2-thiabicyclo[2.2.2]oct-5-ene-4-carbonitrile can be compared with other bicyclic compounds such as 2,3-dioxabicyclo[2.2.2]oct-5-ene and 6-hydroxyimino-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane . These compounds share similar structural features but differ in their functional groups and reactivity. The presence of the hydroxyimino group in this compound imparts unique chemical properties, making it distinct from its analogs .
Propriétés
Numéro CAS |
83369-49-7 |
|---|---|
Formule moléculaire |
C8H8N2OS |
Poids moléculaire |
180.23 g/mol |
Nom IUPAC |
3-hydroxyimino-2-thiabicyclo[2.2.2]oct-5-ene-4-carbonitrile |
InChI |
InChI=1S/C8H8N2OS/c9-5-8-3-1-6(2-4-8)12-7(8)10-11/h1,3,6,11H,2,4H2 |
Clé InChI |
MTCSGVIEWOXRNK-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C=CC1SC2=NO)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2R,3S)-3-(2,5-Dihydroxyphenyl)-5-hydroxy-3-methyl-2,3-dihydro-1-benzofuran-2-yl]-N-methylpropanamide](/img/structure/B14429452.png)




![Benzoxazole, 2-[(2-pyridinylmethyl)thio]-](/img/structure/B14429484.png)






![2-[(4-Methoxyphenyl)methyl]-1,3-dimethylpiperidin-4-one](/img/structure/B14429521.png)

